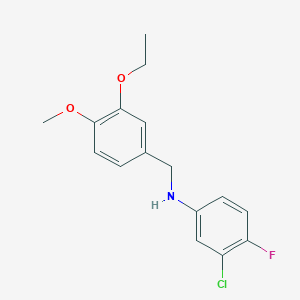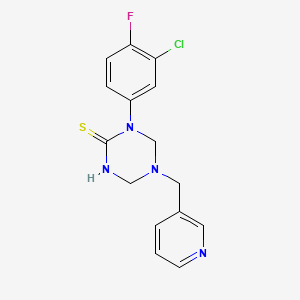
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as CFPT, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific research applications, including as an anticancer agent and as a potential treatment for Alzheimer's disease. In
作用機序
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves its ability to interact with specific enzymes and proteins in the body. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also interacts with beta-amyloid proteins, preventing their aggregation and the formation of plaques in the brain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to have low toxicity and is well-tolerated by the body. This compound also has good bioavailability, meaning that it can be easily absorbed by the body and reach its target tissues.
実験室実験の利点と制限
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its high purity and stability. This compound is also easy to synthesize, making it readily available for researchers. However, this compound has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to further explore its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in clinical trials.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound that could lead to the development of new treatments for cancer and Alzheimer's disease.
合成法
The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 4-chloro-3-fluoroaniline, pyridine-3-carbaldehyde, and thiourea in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid. The synthesis of this compound has been optimized to increase the yield and purity of the compound, making it suitable for further research.
科学的研究の応用
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4S/c16-13-6-12(3-4-14(13)17)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWVPNXODGARJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-({[(2-furylmethyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5757339.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
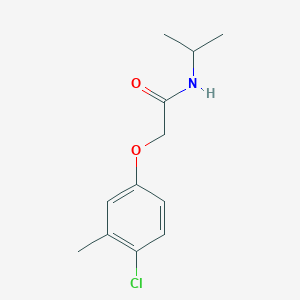
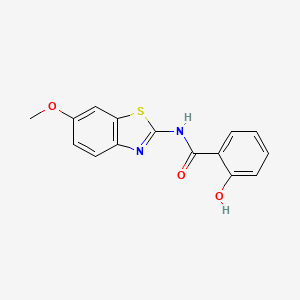
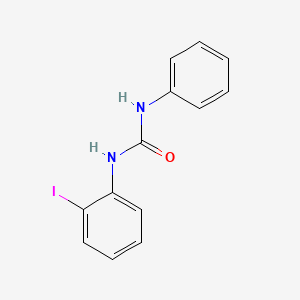
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
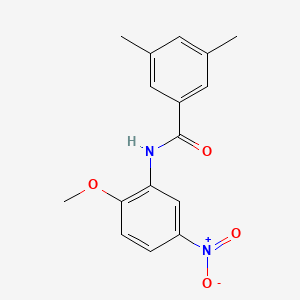

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)

![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
